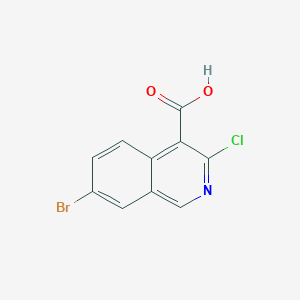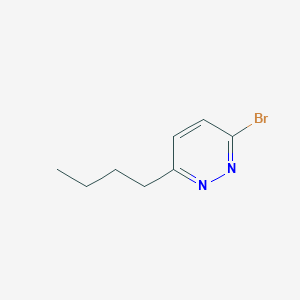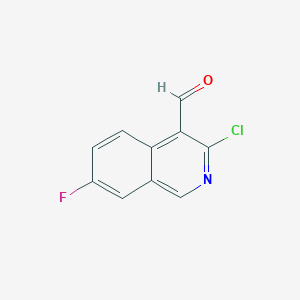![molecular formula C9H9NO2S2 B13670937 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group at the 5-position and a methylsulfonyl group at the 2-position on the benzo[d]thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
化学反応の分析
Types of Reactions
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)[][3].
Major Products Formed
Oxidation: 5-Methyl-2-(methylsulfonyl)benzoic acid.
Reduction: 5-Methyl-2-(methylthio)benzo[d]thiazole.
Substitution: 5-Halo-2-(methylsulfonyl)benzo[d]thiazole[][3].
科学的研究の応用
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
作用機序
The mechanism of action of 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
類似化合物との比較
Similar Compounds
2-Methylbenzothiazole: Lacks the methylsulfonyl group, making it less polar and potentially less biologically active.
5-Methyl-2-(methylthio)benzo[d]thiazole: Contains a methylthio group instead of a methylsulfonyl group, which can affect its reactivity and biological properties.
2-(Methylsulfonyl)benzothiazole: Lacks the methyl group at the 5-position, which can influence its chemical behavior and biological activity
Uniqueness
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole is unique due to the presence of both a methyl group and a methylsulfonyl group on the benzo[d]thiazole ring. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications in research and industry .
特性
分子式 |
C9H9NO2S2 |
|---|---|
分子量 |
227.3 g/mol |
IUPAC名 |
5-methyl-2-methylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NO2S2/c1-6-3-4-8-7(5-6)10-9(13-8)14(2,11)12/h3-5H,1-2H3 |
InChIキー |
DQNQUQKISOMADI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)



![2-Chloro-6-phenoxybenzo[d]thiazole](/img/structure/B13670899.png)
![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)



![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
